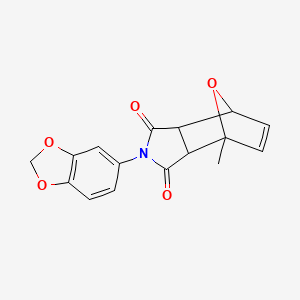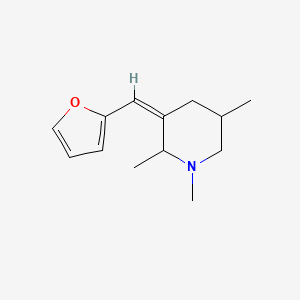![molecular formula C23H19F2N3O B11104754 (8E)-2-amino-4-(3-fluorophenyl)-8-[(3-fluorophenyl)methylene]-6-methyl-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11104754.png)
(8E)-2-amino-4-(3-fluorophenyl)-8-[(3-fluorophenyl)methylene]-6-methyl-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-(3-FLUOROPHENYL)-8-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-6-METHYL-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that includes fluorophenyl groups, a pyrano[3,2-c]pyridine core, and a cyanide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(3-FLUOROPHENYL)-8-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-6-METHYL-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[3,2-c]pyridine core, followed by the introduction of fluorophenyl groups and the cyanide functional group. Common reagents used in these reactions include fluorobenzene derivatives, amines, and cyanide sources. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods are employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(3-FLUOROPHENYL)-8-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-6-METHYL-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
2-AMINO-4-(3-FLUOROPHENYL)-8-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-6-METHYL-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and synthetic methodologies.
Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(3-FLUOROPHENYL)-8-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-6-METHYL-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-AMINO-4-(3-FLUOROPHENYL)-8-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-6-METHYL-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE include other fluorophenyl-substituted pyrano[3,2-c]pyridines and cyanide-containing compounds. Examples include:
- 4-(4-AMINO-3-FLUOROPHENYL)MORPHOLIN-3-ONE
- 2-(4-FLUOROPHENYL)ETHYLAMINE
Uniqueness
The uniqueness of 2-AMINO-4-(3-FLUOROPHENYL)-8-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-6-METHYL-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H19F2N3O |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(8E)-2-amino-4-(3-fluorophenyl)-8-[(3-fluorophenyl)methylidene]-6-methyl-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H19F2N3O/c1-28-12-16(8-14-4-2-6-17(24)9-14)22-20(13-28)21(19(11-26)23(27)29-22)15-5-3-7-18(25)10-15/h2-10,21H,12-13,27H2,1H3/b16-8+ |
InChI Key |
ABJNAKNMXMXAFN-LZYBPNLTSA-N |
Isomeric SMILES |
CN1C/C(=C\C2=CC(=CC=C2)F)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC(=CC=C4)F |
Canonical SMILES |
CN1CC(=CC2=CC(=CC=C2)F)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-N-(2-{2-[(E)-2,2-dimethylpropylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11104686.png)
![2,6-Diamino-4-[4-(benzyloxy)phenyl]-4H-thiopyran-3,5-dicarbonitrile](/img/structure/B11104697.png)
![4,4'-methanediylbis[2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)phenol]](/img/structure/B11104703.png)
![2-[(4,6-Bis{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11104705.png)
![4-chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11104708.png)
![N-{(1Z)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11104712.png)
![4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}benzene-1,3-diyl bis(4-methylbenzenesulfonate)](/img/structure/B11104729.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B11104730.png)
![2-hydroxy-N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B11104735.png)

![1-[(2-bromo-5-chlorophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B11104750.png)
![4-chloro-2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-3,5-dimethylphenol](/img/structure/B11104753.png)
![2-[4-(Benzyloxy)-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11104755.png)
